molecular formula C9H14ClNO2 B14881795 (S)-2-Ethynyl-2-methylpyrrolidine-1-acetic Acid Hydrochloride

(S)-2-Ethynyl-2-methylpyrrolidine-1-acetic Acid Hydrochloride

Cat. No.: B14881795
M. Wt: 203.66 g/mol
InChI Key: QBGCEZRRWPNAHI-SBSPUUFOSA-N
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Description

(S)-2-Ethynyl-2-methylpyrrolidine-1-acetic Acid Hydrochloride is a chemical compound with a complex structure that includes a pyrrolidine ring, an ethynyl group, and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Ethynyl-2-methylpyrrolidine-1-acetic Acid Hydrochloride typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of a pyrrolidine derivative with an ethynyl group, followed by the introduction of the acetic acid moiety. The reaction conditions often require the use of strong bases and specific solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Ethynyl-2-methylpyrrolidine-1-acetic Acid Hydrochloride can undergo various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form different functional groups.

    Reduction: The compound can be reduced under specific conditions to yield different derivatives.

    Substitution: The pyrrolidine ring can undergo substitution reactions with various reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and specific solvents to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethynyl group can yield aldehydes or carboxylic acids, while reduction can produce alkanes or alkenes.

Scientific Research Applications

(S)-2-Ethynyl-2-methylpyrrolidine-1-acetic Acid Hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-2-Ethynyl-2-methylpyrrolidine-1-acetic Acid Hydrochloride involves its interaction with specific molecular targets. The ethynyl group can form covalent bonds with active sites on enzymes, leading to inhibition or activation of specific pathways. The pyrrolidine ring can interact with protein structures, affecting their function and stability.

Comparison with Similar Compounds

Similar Compounds

    2-Ethynylpyrrolidine: Lacks the acetic acid moiety, making it less versatile in certain applications.

    2-Methylpyrrolidine: Does not have the ethynyl group, limiting its reactivity.

    Pyrrolidine-1-acetic Acid: Missing the ethynyl and methyl groups, which reduces its potential interactions.

Uniqueness

(S)-2-Ethynyl-2-methylpyrrolidine-1-acetic Acid Hydrochloride is unique due to the combination of its functional groups, which provide a wide range of reactivity and potential applications. The presence of the ethynyl group allows for specific interactions with molecular targets, while the acetic acid moiety enhances its solubility and reactivity.

Properties

Molecular Formula

C9H14ClNO2

Molecular Weight

203.66 g/mol

IUPAC Name

2-[(2S)-2-ethynyl-2-methylpyrrolidin-1-yl]acetic acid;hydrochloride

InChI

InChI=1S/C9H13NO2.ClH/c1-3-9(2)5-4-6-10(9)7-8(11)12;/h1H,4-7H2,2H3,(H,11,12);1H/t9-;/m1./s1

InChI Key

QBGCEZRRWPNAHI-SBSPUUFOSA-N

Isomeric SMILES

C[C@]1(CCCN1CC(=O)O)C#C.Cl

Canonical SMILES

CC1(CCCN1CC(=O)O)C#C.Cl

Origin of Product

United States

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